molecular formula C14H10O5 B143138 6-O-Demethyl-5-deoxyanhydrofusarubin CAS No. 132899-04-8

6-O-Demethyl-5-deoxyanhydrofusarubin

Cat. No. B143138
M. Wt: 258.23 g/mol
InChI Key: ATLURBSTOUCQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-O-Demethyl-5-deoxyanhydrofusarubin” is a chemical compound with the CAS Registry Number 132899-04-8 . It is also known by the equivalent term "6-DDAF" .


Synthesis Analysis

The compound has been isolated from the mutant redD169.yelY9 of the fungus Nectria haematococca blocked in fusarubin biosynthesis . These products were identified on the basis of physico-chemical data by comparison with known substances .


Molecular Structure Analysis

The molecular formula of “6-O-Demethyl-5-deoxyanhydrofusarubin” is C14H10O5. The molecular weight is 258.23 g/mol.


Chemical Reactions Analysis

The compound has been isolated from the mutant redD169.yelY9 of the fungus Nectria haematococca blocked in fusarubin biosynthesis . These products were identified on the basis of physico-chemical data by comparison with known substances .

properties

IUPAC Name

7,9-dihydroxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-2-8-10(5-19-6)14(18)12-9(13(8)17)3-7(15)4-11(12)16/h2-4,15-16H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLURBSTOUCQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157841
Record name 6-O-Demethyl-5-deoxyanhydrofusarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Demethyl-5-deoxyanhydrofusarubin

CAS RN

132899-04-8
Record name 6-O-Demethyl-5-deoxyanhydrofusarubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Demethyl-5-deoxyanhydrofusarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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